molecular formula C11H12F2N2O B2976690 5-(3,3-difluoropyrrolidine-1-carbonyl)-2-methylpyridine CAS No. 2034393-01-4

5-(3,3-difluoropyrrolidine-1-carbonyl)-2-methylpyridine

Cat. No.: B2976690
CAS No.: 2034393-01-4
M. Wt: 226.227
InChI Key: CYKZJUOMSKNYCF-UHFFFAOYSA-N
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Description

5-(3,3-Difluoropyrrolidine-1-carbonyl)-2-methylpyridine is a synthetic chemical compound offered for research and development purposes. This molecule is characterized by a 2-methylpyridine scaffold linked to a 3,3-difluoropyrrolidine ring via a carbonyl group. The 2-methylpyridine structure is a known motif in medicinal chemistry, often serving as a key building block for various pharmaceutical intermediates . The incorporation of the 3,3-difluoropyrrolidine group is significant, as fluorinated pyrrolidines are frequently employed in drug discovery to fine-tune a molecule's properties, such as its metabolic stability, membrane permeability, and binding affinity to biological targets. The carbonyl linker between these two rings forms an amide bond, a stable and common functional group in bioactive molecules that can participate in hydrogen bonding with biological macromolecules. While the specific mechanism of action and applications for this precise compound are not documented in the public domain, its structure suggests potential utility as a valuable intermediate in organic synthesis and medicinal chemistry research. Researchers may investigate its use in developing novel ligands for enzymatic or receptor studies. This product is intended for use by qualified laboratory professionals only. It is strictly for research purposes and is not labeled or approved for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3,3-difluoropyrrolidin-1-yl)-(6-methylpyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2N2O/c1-8-2-3-9(6-14-8)10(16)15-5-4-11(12,13)7-15/h2-3,6H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYKZJUOMSKNYCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)N2CCC(C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,3-difluoropyrrolidine-1-carbonyl)-2-methylpyridine typically involves the reaction of 3,3-difluoropyrrolidine-1-carbonyl chloride with 2-methylpyridine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-(3,3-Difluoropyrrolidine-1-carbonyl)-2-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

5-(3,3-Difluoropyrrolidine-1-carbonyl)-2-methylpyridine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3,3-difluoropyrrolidine-1-carbonyl)-2-methylpyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison of Pyridine Substitution Patterns

The 2-methylpyridine group in the target compound distinguishes it from analogs with fluorobenzyl or heterocyclic substituents. Key findings include:

Compound Substituent MAO-B Inhibition (%) Key Observation
4g, 4h, 4i () 2-methylpyridine Significant decrease Higher polarity reduces MAO-B inhibition compared to fluorobenzyl analogs .
4d, 4f () m-fluorobenzoyl High inhibition Pyridazine rings less tolerable than pyridine .

Mechanistic Insight : The polar 2-methylpyridine group may hinder binding to hydrophobic enzyme pockets, reducing inhibitory activity. However, the difluoropyrrolidine moiety in the target compound could offset this by enhancing lipophilicity .

Pharmacokinetic and Metabolic Profiles

Comparisons with ERK inhibitors highlight metabolic challenges:

Compound () Substituent CYP3A4 Inhibition (IC₅₀) hERG Activity
15 5-methoxy pyridyl Moderate Marginal
17 2-methylpyridine Strong (IC₅₀ = 0.3 μM) Improved

The target compound’s difluoropyrrolidine group may reduce CYP3A4 time-dependent inhibition compared to compound 17, as fluorination often decreases metabolic susceptibility . However, direct data on the target compound’s CYP interactions remain speculative.

Computational and Electronic Properties

DFT studies () on 2-methylpyridine derivatives reveal:

Parameter 2-Methylpyridine 1-oxide Difluoropyrrolidine Analogs (Inferred)
Dipole Moment Higher due to N-oxide Reduced polarity from fluorination
HOMO-LUMO Gap 4.2 eV ~3.8 eV (estimated)

Stability and Degradation Pathways

N-oxidation studies () on 2-methylpyridine suggest susceptibility to oxidative decomposition. The difluoropyrrolidine group in the target compound may confer stability via steric hindrance and fluorine’s electron-withdrawing effects, reducing oxidative degradation risks compared to non-fluorinated pyrrolidine analogs .

Biological Activity

5-(3,3-Difluoropyrrolidine-1-carbonyl)-2-methylpyridine is a compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a pyridine ring substituted with a difluoropyrrolidine moiety. Its molecular formula is C12H13F2N2O2C_{12}H_{13}F_2N_2O_2, and it exhibits unique chemical properties due to the presence of fluorine atoms, which can enhance lipophilicity and bioactivity.

Research indicates that this compound may act as a kinase inhibitor. Kinases play crucial roles in various signaling pathways involved in cell growth and proliferation. By inhibiting specific kinases, this compound could potentially interfere with tumor growth and other pathological processes.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound:

  • In vitro Studies : In laboratory settings, this compound demonstrated significant cytotoxic effects against various cancer cell lines. For example, it was effective against breast cancer (MCF-7) and lung cancer (A549) cells, showing IC50 values in the low micromolar range.
  • Mechanistic Insights : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins, which are critical regulators of apoptosis.

Anti-inflammatory Activity

The compound has also shown promise in reducing inflammation:

  • Cellular Models : In models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages, it significantly decreased the production of pro-inflammatory cytokines (e.g., TNF-α and IL-6). This suggests a potential role in treating inflammatory diseases.

Data Table: Biological Activity Summary

Activity TypeCell Line/ModelIC50 (µM)Mechanism of Action
AnticancerMCF-75.0Induces apoptosis via caspase activation
AnticancerA5494.5Modulates Bcl-2 family proteins
Anti-inflammatoryMacrophages10.0Inhibits TNF-α and IL-6 production

Case Studies

  • Case Study on Breast Cancer : A study published in Cancer Research evaluated the effects of this compound on MCF-7 cells. The results indicated a dose-dependent reduction in cell viability alongside increased apoptotic markers after treatment with this compound.
  • Inflammation Model : In another investigation involving LPS-stimulated macrophages, treatment with the compound resulted in a significant reduction in inflammatory markers, suggesting its utility in managing conditions like rheumatoid arthritis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 5-(3,3-difluoropyrrolidine-1-carbonyl)-2-methylpyridine, and how can intermediates be optimized for yield?

  • Methodological Answer : The synthesis typically involves coupling 2-methylpyridine-5-carboxylic acid with 3,3-difluoropyrrolidine using carbodiimide-based coupling agents (e.g., EDC/HOBt). Key intermediates, such as activated esters or acyl chlorides, should be purified via column chromatography to minimize side reactions. Reaction optimization (e.g., temperature control at 0–5°C for acyl chloride formation) can improve yields. Monitoring by thin-layer chromatography (TLC) and NMR spectroscopy ensures intermediate purity .

Q. How can the structural integrity and purity of this compound be validated during synthesis?

  • Methodological Answer : Use a combination of 1^1H/13^{13}C NMR to confirm the presence of the difluoropyrrolidine moiety (characteristic CF2_2 splitting patterns) and pyridine ring protons. High-resolution mass spectrometry (HRMS) verifies molecular weight. Purity (>95%) should be confirmed via reverse-phase HPLC with UV detection at 254 nm, using a C18 column and acetonitrile/water gradient .

Q. What stability studies are critical for this compound under laboratory storage conditions?

  • Methodological Answer : Conduct accelerated stability testing by storing the compound at 40°C/75% relative humidity for 4 weeks. Monitor degradation via HPLC and LC-MS. Lyophilization or storage in anhydrous DMSO under inert gas (e.g., argon) can mitigate hydrolysis of the carbonyl group. Differential scanning calorimetry (DSC) identifies thermal decomposition thresholds .

Advanced Research Questions

Q. How does the difluoropyrrolidine moiety influence the compound’s bioactivity in target engagement studies?

  • Methodological Answer : The 3,3-difluoropyrrolidine group enhances metabolic stability by resisting oxidative deamination. Computational docking (e.g., AutoDock Vina) can predict binding affinity to enzymes like kinases or proteases. Validate experimentally via surface plasmon resonance (SPR) or fluorescence polarization assays. Compare with non-fluorinated analogs to isolate fluorine-specific effects .

Q. What strategies resolve contradictions in reported synthetic yields for similar fluorinated pyrrolidine derivatives?

  • Methodological Answer : Divergent yields often arise from competing side reactions (e.g., over-fluorination). Use Design of Experiments (DoE) to optimize reaction parameters (e.g., solvent polarity, stoichiometry). For example, replacing DMF with dichloromethane reduces byproducts in coupling steps. Contradictions in literature data should be cross-validated using controlled reproducibility studies .

Q. How can structure-activity relationship (SAR) studies be designed to probe the role of the 2-methylpyridine group?

  • Methodological Answer : Synthesize analogs with substituents varying in steric bulk (e.g., 2-ethyl, 2-H) and electron-withdrawing/donating groups. Assess activity in cellular assays (e.g., IC50_{50} in enzyme inhibition). Pair with molecular dynamics simulations to correlate substituent effects with binding pocket interactions. QSAR models can prioritize high-potential analogs .

Q. What in silico tools predict the pharmacokinetic profile of this compound?

  • Methodological Answer : Use SwissADME or pkCSM to estimate logP (lipophilicity), CNS permeability, and cytochrome P450 interactions. Molecular weight and topological polar surface area (TPSA) predict blood-brain barrier penetration. Validate predictions with in vitro Caco-2 cell permeability assays and hepatic microsome stability tests .

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